

Betulinic Aldehyde Oxime: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Betulinic aldehyde oxime	
Cat. No.:	B15622340	Get Quote

CAS Number: 25613-12-1

This technical guide provides an in-depth overview of **betulinic aldehyde oxime**, a derivative of the naturally occurring pentacyclic triterpenoid, betulin. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential therapeutic applications of this compound.

Chemical and Physical Properties

Betulinic aldehyde oxime is a white to off-white powder. While some physical properties like a specific melting point and solubility data are not extensively reported in publicly available literature, the properties of its precursor, betulinic aldehyde, and related derivatives provide valuable insights. The compound is generally soluble in organic solvents like ethanol, ether, chloroform, and DMSO, with limited solubility in cold water and petroleum ether. For optimal stability, it is recommended to store the compound at 2-8°C.[1]

Table 1: Chemical and Physical Properties of **Betulinic Aldehyde Oxime** and Related Compounds



Property	Betulinic Aldehyde Oxime	Betulinic Aldehyde	Betulin
CAS Number	25613-12-1[1][2]	13159-28-9[3]	473-98-3[4]
Molecular Formula	СзоН49NO2[1][2]	C30H48O2[3]	C30H50O2[5]
Molecular Weight	455.73 g/mol [1][2]	440.7 g/mol [3]	442.72 g/mol [5]
Appearance	White to off-white powder[1]	White crystalline powder[6]	White crystalline powder[5]
Melting Point	Not explicitly reported	183 °C[3]	256-257 °C[4]
Boiling Point	Not explicitly reported	513.9 °C[3]	Not explicitly reported
Storage	2-8°C[1]	2-8°C[3]	Room temperature

Spectral Data

Detailed spectral data for **betulinic aldehyde oxime** is not readily available. However, based on the structure and data from related compounds, the following characteristics can be anticipated:

- ¹H and ¹³C NMR: The spectra would show characteristic peaks for the lupane skeleton. The presence of the oxime group would be indicated by a downfield shift of the C-28 carbon and the proton attached to it, compared to betulinic aldehyde. The hydroxyl proton of the oxime would also be observable.
- FT-IR: The infrared spectrum would exhibit a characteristic O-H stretching band for the oxime hydroxyl group (around 3400-3200 cm⁻¹), a C=N stretching vibration (around 1690-1640 cm⁻¹), and N-O stretching (around 960-930 cm⁻¹). The disappearance of the strong C=O stretching band of the aldehyde (around 1720 cm⁻¹) would confirm the conversion.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of **betulinic aldehyde oxime** (m/z 455.73). Fragmentation patterns would be consistent with the lupane triterpenoid structure.

Synthesis and Purification



Betulinic aldehyde oxime is synthesized from its precursor, betulinic aldehyde. Betulinic aldehyde itself can be obtained through the selective oxidation of betulin, a readily available natural product from birch bark.

Synthesis of Betulinic Aldehyde from Betulin

Several methods exist for the oxidation of betulin to betulinic aldehyde. A common method involves the use of oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation. [7] Another approach utilizes silica gel-supported potassium dichromate and sulfuric acid in acetone, which can yield betulinic aldehyde as a single product after a short reaction time.[8]

Synthesis of Betulinic Aldehyde Oxime from Betulinic Aldehyde

The oximation of betulinic aldehyde can be achieved by reacting it with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in a suitable solvent like ethanol.[9]

Experimental Protocol: Synthesis of Betulinic Aldehyde Oxime

- Materials: Betulinic aldehyde, hydroxylamine hydrochloride, pyridine (or sodium acetate), and ethanol.
- Procedure:
 - Dissolve betulinic aldehyde in ethanol.
 - Add an excess of hydroxylamine hydrochloride and pyridine (or sodium acetate) to the solution.
 - Reflux the reaction mixture for several hours, monitoring the reaction progress by thinlayer chromatography (TLC).
 - Upon completion, cool the reaction mixture and add water to precipitate the crude product.
 - Filter the precipitate, wash with water, and dry.

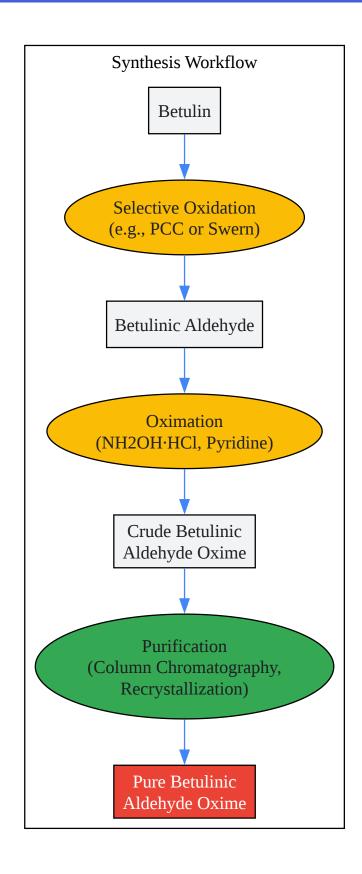


Purification

The crude **betulinic aldehyde oxime** can be purified by column chromatography on silica gel, using a suitable solvent system such as a mixture of hexane and ethyl acetate.

Recrystallization from a solvent like methanol or ethanol can be performed to obtain the pure product.





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Synthesis of **Betulinic Aldehyde Oxime**.



Biological Activities and Signaling Pathways

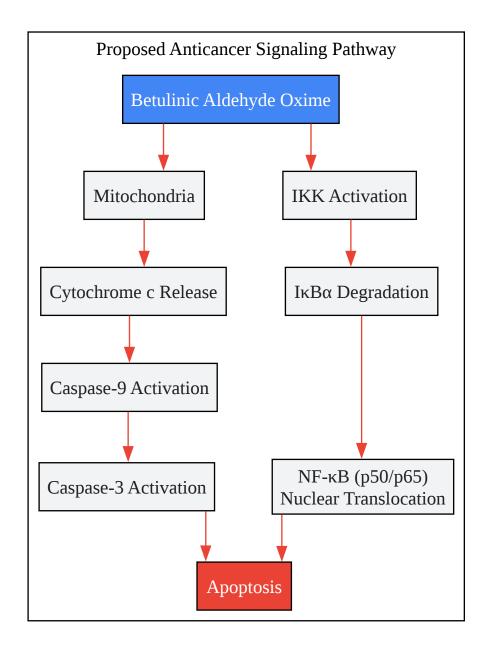
Derivatives of betulinic acid, including oximes, have shown promising biological activities, particularly in the areas of cancer, inflammation, and microbial infections. While specific studies on **betulinic aldehyde oxime** are limited, the known mechanisms of related compounds provide a strong basis for its potential therapeutic effects.

Anticancer Activity

Betulinic acid and its derivatives are known to induce apoptosis in various cancer cell lines.[10] A key mechanism is the induction of the intrinsic mitochondrial pathway of apoptosis. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-9 and caspase-3, which execute programmed cell death.[10]

Furthermore, betulinic acid has been shown to modulate the NF- κ B signaling pathway. In some cancer cells, betulinic acid can activate NF- κ B, which, contrary to its usual pro-survival role, can promote apoptosis.[11] This involves the activation of the I κ B kinase (IKK) complex, leading to the phosphorylation and degradation of I κ B α , and subsequent nuclear translocation of the p50/p65 NF- κ B subunits.[11]





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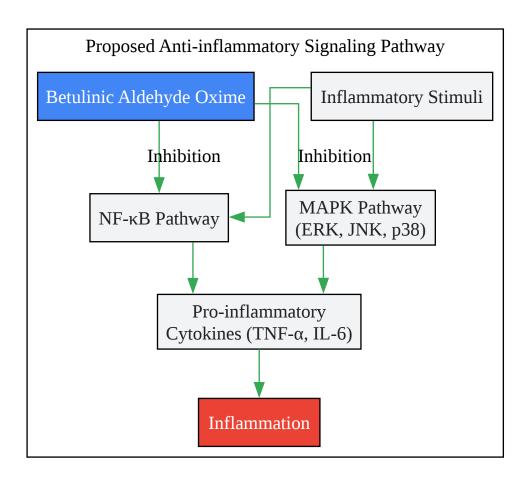
Anticancer Apoptosis Pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of betulinic acid derivatives are attributed to their ability to modulate key inflammatory pathways. Betulinic acid can inhibit the activation of the NF- κ B pathway, a central regulator of inflammation.[3][12] This inhibition prevents the transcription of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.



Additionally, betulinic acid has been shown to suppress the MAPK (mitogen-activated protein kinase) signaling pathway, including ERK, JNK, and p38, which are also crucial for the production of inflammatory mediators.



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Anti-inflammatory Signaling Pathway.

Antimicrobial Activity

Betulin derivatives have demonstrated activity against a range of microbial pathogens. The exact mechanism is not fully elucidated but is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Experimental Protocols for Biological Evaluation In Vitro Anticancer Activity Screening





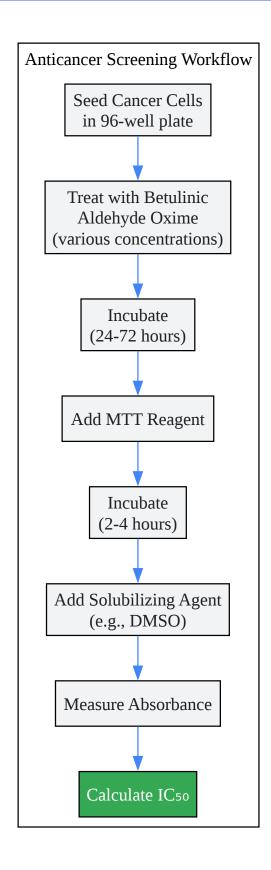


A common method for assessing the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Procedure:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of betulinic aldehyde oxime for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.





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In Vitro Anticancer Screening Workflow.



Antimicrobial Susceptibility Testing

The antimicrobial activity can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

- Prepare a two-fold serial dilution of **betulinic aldehyde oxime** in a 96-well microtiter plate containing a suitable broth medium.
- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plate under appropriate conditions for the microorganism.
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Betulinic aldehyde oxime is a promising derivative of a readily available natural product with significant potential for further investigation in drug discovery. Its anticipated anticancer, anti-inflammatory, and antimicrobial properties, based on the activities of related compounds, make it a valuable target for chemical synthesis and biological evaluation. The methodologies and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound.

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